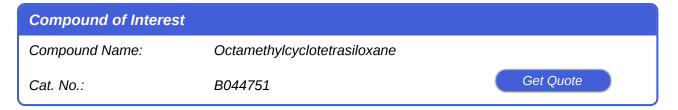


An In-depth Technical Guide to the Thermodynamic Properties of Octamethylcyclotetrasiloxane (D4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **Octamethylcyclotetrasiloxane** (D4), a key ingredient in various industrial and consumer products. The following sections detail quantitative data, in-depth experimental methodologies for their determination, and a logical workflow for characterizing such properties.

Core Thermodynamic Properties of D4

Octamethylcyclotetrasiloxane, a colorless, odorless liquid, is a volatile methylsiloxane with the chemical formula C8H24O4Si4.[1] Understanding its thermodynamic behavior is crucial for its application in diverse fields, from the manufacturing of silicone-based polymers to its use in personal care products.[1][2]

Quantitative Data Summary

The key thermodynamic and physical properties of D4 are summarized in the tables below for easy reference and comparison.



Property	Value	Conditions
Molecular Weight	296.62 g/mol	
Melting Point	17 - 18 °C	_
Boiling Point	175 - 176 °C	at 1 atm
Density	0.956 g/mL	at 25 °C
Vapor Pressure	1.32 hPa (0.99 mmHg)	at 25 °C
132 Pa	at 25°C	
Enthalpy of Vaporization	44.1 - 48.5 kJ/mol	_
Enthalpy of Fusion	18.4 kJ/mol	_
Specific Heat Capacity (Liquid)	502 J/g/°C	_
Refractive Index	1.396	at 20 °C
Water Solubility	<0.001 g/L	
0.056 mg/L	at 23 °C	_
Log Kow (Octanol-Water Partition Coefficient)	6.49	at 25 °C

Table 1: Key Thermodynamic and Physical Properties of D4.[2][3][4][5][6][7]

Temperature (°C)	Vapor Pressure (kPa)
20	0.082 - 0.096
25	0.122 - 0.139

Table 2: Temperature-Dependent Vapor Pressure of D4.[8] The data can be fitted to the Antoine equation: ln(Pv) = A - B/(T + C), where Pv is the vapor pressure in Pa, T is the temperature in Kelvin, and A, B, and C are constants (A = 20.4534, B = 3128.52, C = -98.093 for D4).[8]



Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental methodologies. The following sections detail the protocols for measuring key parameters of D4.

Vapor Pressure Measurement: Ebulliometry and Knudsen Effusion Method

Ebulliometry

This method is suitable for measuring the vapor pressure of pure liquids at pressures ranging from 1.0 to 100 kPa.[5]

- Apparatus: A Swietoslawski-type ebulliometer is commonly used.[5] This apparatus consists
 of a boiler, a thermometer well, a condenser, and a connection to a pressure control system
 (manostat).[5][9] The ebulliometer is insulated to ensure thermal stability.[5]
- Procedure:
 - A sample of D4 is charged into the boiler of the ebulliometer.
 - The system is connected to a manostat, which maintains a constant pressure.
 - The D4 sample is heated to its boiling point under the set pressure. Vapor-lift pumps
 ensure that a mixture of liquid and vapor is sprayed onto the thermometer well to achieve
 thermal equilibrium.[5]
 - The temperature at which the liquid and vapor phases are in equilibrium is measured using a calibrated thermometer placed in the well. This temperature is the boiling point of D4 at the set pressure.[9]
 - The procedure is repeated at various pressures to obtain a set of vapor pressuretemperature data points.[9]
 - The equilibrium state is confirmed by observing a constant temperature reading and a steady rate of condensed vapor returning to the boiler.[9]



Knudsen Effusion Method

This technique is ideal for determining the vapor pressure of substances with very low volatility. [10][11]

- Apparatus: A Knudsen cell (an effusion cell) made of a non-reactive material (e.g., titanium) with a small, well-defined orifice is used.[10][12] The cell is placed in a high-vacuum chamber, and its temperature is precisely controlled. The mass loss from the cell is monitored using an ultramicrobalance.[11]
- Procedure:
 - A small, accurately weighed sample of D4 is placed in the Knudsen cell.[12]
 - The cell is sealed and placed inside the vacuum chamber.
 - The chamber is evacuated to a high vacuum.
 - The Knudsen cell is heated to a specific, constant temperature.[12]
 - As D4 molecules effuse through the orifice, the mass of the cell and sample decreases
 over time. This mass loss is continuously recorded by the ultramicrobalance.[11]
 - The rate of mass loss (dm/dt) is determined from the slope of the mass versus time data.
 [11]
 - The vapor pressure (P) is then calculated using the Knudsen equation: P = (dm/dt) * $(2\pi RT/M)^{(1/2)}$ / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of D4, and A is the area of the orifice.[12]

Heat Capacity and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of fusion. The methodology generally follows the principles outlined in ASTM E1269.[6][8][13]



- Apparatus: A differential scanning calorimeter equipped with a cooling system, sample and reference pans (typically aluminum), and a data acquisition system.
- Procedure for Heat Capacity Determination:
 - Baseline Correction: An initial DSC scan is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.[6]
 - Calibration: A standard material with a known heat capacity, such as sapphire (α-aluminum oxide), is run under the same conditions as the sample.[14] This allows for the determination of a calibration constant (K) at different temperatures.
 - Sample Analysis:
 - An accurately weighed sample of D4 (typically 5-10 mg) is hermetically sealed in an aluminum pan.
 - The sample is placed in the DSC cell, with an empty sealed pan as the reference.
 - The sample is subjected to a controlled temperature program, which includes an initial isothermal period, a linear heating ramp through the temperature range of interest, and a final isothermal period. A typical heating rate is 10-20 K/min.[15]
 - The heat flow to the sample is recorded as a function of temperature.
 - Calculation: The specific heat capacity (Cp) of the D4 sample is calculated using the following equation: Cp(sample) = (DSC_sample / m_sample) * K where DSC_sample is the difference in heat flow between the sample and the baseline, and m_sample is the mass of the D4 sample.
- Procedure for Enthalpy of Fusion Determination:
 - An accurately weighed sample of D4 is placed in a DSC pan.
 - The sample is cooled to a temperature below its expected melting point to ensure complete crystallization.
 - The sample is then heated at a constant rate through its melting transition.[16]

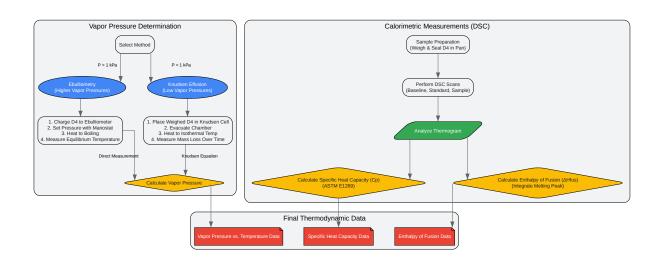


- The DSC thermogram will show an endothermic peak corresponding to the melting of D4.
 [16]
- The area under this peak is integrated to determine the total heat absorbed during melting, which is the enthalpy of fusion (Δ Hfus).[16]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of **Octamethylcyclotetrasiloxane** (D4).





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Caption: Workflow for the experimental determination of D4 thermodynamic properties.

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